DSPE-PEG4-acid: A Technical Guide for Advanced Drug Delivery
DSPE-PEG4-acid: A Technical Guide for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSPE-PEG4-acid is a heterobifunctional, amphiphilic polymer conjugate that has garnered significant attention in the field of drug delivery and nanomedicine. It consists of three key components: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), a saturated phospholipid; a short polyethylene glycol (PEG) linker with four repeating units; and a terminal carboxylic acid functional group. This unique structure imparts valuable properties, making it a critical component in the formulation of advanced therapeutic and diagnostic agents.
The DSPE moiety serves as a hydrophobic lipid anchor, enabling the molecule to spontaneously integrate into lipid bilayers of nanostructures like liposomes and micelles. The hydrophilic PEG linker provides a "stealth" characteristic, creating a hydration layer that reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.[1][2] The terminal carboxylic acid group offers a versatile handle for the covalent conjugation of various bioactive molecules, such as peptides, proteins, antibodies, or small molecule drugs, enabling targeted drug delivery.[3][4]
This guide provides an in-depth overview of DSPE-PEG4-acid, its chemical properties, and a detailed protocol for its application in bioconjugation.
Core Compound Properties and Chemical Structure
DSPE-PEG4-acid is characterized by its well-defined molecular structure that combines a lipid, a polymer spacer, and a reactive functional group.
Chemical Structure:
The structure consists of a distearoyl phosphatidylethanolamine headgroup linked to a tetra-polyethylene glycol chain, which is terminated with a carboxylic acid.
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DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid with two 18-carbon stearoyl acyl chains. This hydrophobic part of the molecule drives its insertion into lipid-based nanoparticles.
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PEG4 (Tetra-polyethylene glycol): A short, hydrophilic polymer chain composed of four ethylene glycol units. This spacer arm increases the overall water solubility of the compound and provides steric stabilization to nanoparticles.[5]
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Acid (-COOH): A terminal carboxylic acid group that serves as a reactive site for conjugation to primary amines, forming stable amide bonds.
Quantitative Data Summary
The following table summarizes the key quantitative properties of DSPE-PEG4-acid.
| Property | Value | Reference(s) |
| CAS Number | 2112738-58-4 | |
| Chemical Formula | C₅₂H₁₀₀NO₁₅P | |
| Molecular Weight (MW) | ~1010.3 g/mol | |
| Purity | Typically ≥95% - 98% | |
| Physical Form | White to off-white solid | |
| Solubility | Soluble in DMSO, DCM, DMF, Chloroform | |
| Storage Condition | -20°C, desiccated |
Experimental Protocols: Amide Bond Conjugation
The most common application for DSPE-PEG4-acid is the covalent attachment of amine-containing ligands (e.g., peptides, antibodies) to the surface of lipid-based nanoparticles. This is typically achieved via a carbodiimide-mediated coupling reaction, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
Principle of Reaction
The conjugation process occurs in two primary steps:
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Activation of Carboxylic Acid: EDC reacts with the terminal carboxyl group of DSPE-PEG4-acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
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Stabilization and Amine Reaction: NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the target ligand to form a stable amide bond, releasing NHS.
Materials and Reagents
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DSPE-PEG4-acid
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Amine-containing molecule (e.g., peptide, protein)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Solution: 1 M Tris-HCl (pH 8.0), hydroxylamine, or glycine solution
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Purification system (e.g., dialysis tubing with appropriate MWCO, size-exclusion chromatography column)
Detailed Methodology
Step 1: Reagent Preparation
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Allow all reagents (DSPE-PEG4-acid, EDC, NHS) to equilibrate to room temperature before opening to prevent moisture condensation.
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Prepare a stock solution of DSPE-PEG4-acid (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
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Prepare a solution of the amine-containing molecule in the Coupling Buffer (e.g., PBS, pH 7.4).
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Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 0.1 M MES, pH 5.5).
Step 2: Activation of DSPE-PEG4-acid
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In a reaction vessel, dissolve the desired amount of DSPE-PEG4-acid in Activation Buffer. If pre-dissolved in DMF/DMSO, add it to the buffer.
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Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the DSPE-PEG4-acid.
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Vortex briefly and allow the activation reaction to proceed for 15-30 minutes at room temperature.
Step 3: Conjugation to Amine-Containing Molecule
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Add the activated DSPE-PEG4-acid solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the activated lipid to the target molecule is a common starting point for optimization.
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Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary, as the reaction with primary amines is most efficient at this pH.
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Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching the Reaction
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Stop the reaction by adding a quenching solution (e.g., Tris-HCl, glycine, or hydroxylamine) to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.
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Incubate for an additional 15-30 minutes at room temperature.
Step 5: Purification of the Conjugate
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Remove unreacted reagents, byproducts, and quenching agents from the final DSPE-PEG4-Ligand conjugate.
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Purification can be achieved through extensive dialysis against an appropriate buffer (e.g., PBS) or by using size-exclusion chromatography (e.g., a desalting column).
Note: This protocol is a general guideline. Optimal conditions, including molar ratios, reaction times, and pH, should be determined empirically for each specific application.
Visualized Workflow and Relationships
The following diagrams illustrate the key chemical reaction and a typical experimental workflow for using DSPE-PEG4-acid.
Caption: Chemical pathway for EDC/NHS mediated amide bond formation.
Caption: General experimental workflow for bioconjugation.
